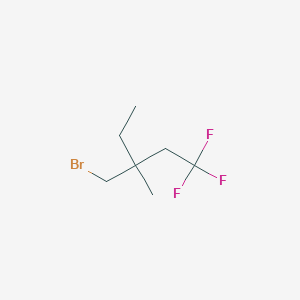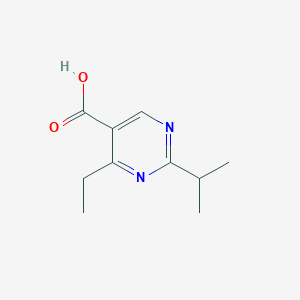
1-Chloro-4-methoxy-2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-methoxy-2-methylbutane is an organic compound with the molecular formula C6H13ClO It is a halogenated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a butane backbone
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-methoxy-2-methylbutane typically involves the reaction of 4-methoxy-2-methylbutanol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction proceeds via the substitution of the hydroxyl group with a chlorine atom, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-4-methoxy-2-methylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), or amines (NH2-), leading to the formation of different substituted products.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-methoxy-2-methylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the modification of biological molecules, such as the synthesis of bioactive compounds.
Medicine: It may serve as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-methoxy-2-methylbutane involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-methoxy-2-methylbutane can be compared with other halogenated ethers, such as:
1-Chloro-2-methylbutane: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.
1-Chloro-4-methoxybutane: Similar but without the methyl group, affecting its physical and chemical properties.
1-Bromo-4-methoxy-2-methylbutane: Contains a bromine atom instead of chlorine, resulting in different reactivity due to the larger atomic size and different electronegativity of bromine.
Eigenschaften
Molekularformel |
C6H13ClO |
|---|---|
Molekulargewicht |
136.62 g/mol |
IUPAC-Name |
1-chloro-4-methoxy-2-methylbutane |
InChI |
InChI=1S/C6H13ClO/c1-6(5-7)3-4-8-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
VYKFGMLNHWUVOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13208261.png)

![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)






![[1-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13208318.png)

amino}cyclopropane-1-carboxylic acid](/img/structure/B13208331.png)
